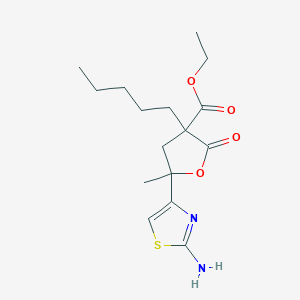
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-5-methyl-2-oxo-3-pentyloxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a thiazole ring, an oxadiazole ring, and an ester functional group.
- The compound’s systematic name describes its substituents and connectivity.
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-5-methyl-2-oxo-3-pentyloxolane-3-carboxylate: is a complex organic compound with a unique structure.
Preparation Methods
- The synthesis involves several steps:
Step 1: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is converted to the corresponding acid hydrazide using hydrazine hydrate in ethanol.
Step 2: Acid hydrazide reacts with carbon disulfide to yield 5-(2-amino-1,3-thiazol-4-yl)methyl-1,3,4-oxadiazol-2-thiol.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These depend on the specific reaction conditions.
Scientific Research Applications
Biology and Medicine: Further research may explore its antibacterial, antifungal, or antitumor properties.
Industry: It could serve as a starting point for drug development.
Mechanism of Action
- The exact mechanism remains to be elucidated, but it likely interacts with specific molecular targets or pathways.
- Further studies are needed to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds: Other thiazole derivatives and 1,3,4-oxadiazoles.
Uniqueness: Its combination of thiazole and oxadiazole rings sets it apart.
Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research
Properties
Molecular Formula |
C16H24N2O4S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 5-(2-amino-1,3-thiazol-4-yl)-5-methyl-2-oxo-3-pentyloxolane-3-carboxylate |
InChI |
InChI=1S/C16H24N2O4S/c1-4-6-7-8-16(12(19)21-5-2)10-15(3,22-13(16)20)11-9-23-14(17)18-11/h9H,4-8,10H2,1-3H3,(H2,17,18) |
InChI Key |
GTZZCEQQNSESGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC(OC1=O)(C)C2=CSC(=N2)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















